Metabolite-to-Parent AUC Ratio Comparison Across Ciprofloxacin Metabolites
In critically ill patients receiving intravenous ciprofloxacin, oxociprofloxacin exhibits a median metabolite-to-parent AUC ratio of 5.91% (IQR: 3.42–13.65%), which is higher than the ratio observed for formyl ciprofloxacin at 4.08% (IQR: 3.38–6.92%) and comparable to desethylene ciprofloxacin at 5.86% (IQR: 4.09–9.87%) [1]. Notably, oxociprofloxacin demonstrates the widest interquartile range among the three metabolites (CV of approximately 173% based on IQR/median), indicating substantially greater inter-individual variability in its formation compared to the more stable metabolic conversion observed for desethylene and formyl ciprofloxacin [1].
| Evidence Dimension | Metabolite-to-parent AUC ratio |
|---|---|
| Target Compound Data | Median: 5.91%; IQR: 3.42–13.65% |
| Comparator Or Baseline | Desethylene ciprofloxacin: 5.86% (4.09–9.87%); Formyl ciprofloxacin: 4.08% (3.38–6.92%) |
| Quantified Difference | Oxociprofloxacin ratio is 1.45× higher than formyl ciprofloxacin; IQR width is 3.1× wider than desethylene ciprofloxacin IQR |
| Conditions | Critically ill patients (n=29) receiving intravenous ciprofloxacin infusion; blood sampling at 1, 4, and 11.5 h post-infusion |
Why This Matters
Procurement of authentic oxociprofloxacin reference standard is essential for accurate quantification in pharmacokinetic studies, as its higher inter-individual variability necessitates robust calibration that cannot be extrapolated from other metabolite standards.
- [1] Zvonar P, et al. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin. Pharmaceutics. 2022;14(8):1627. Table 3. View Source
